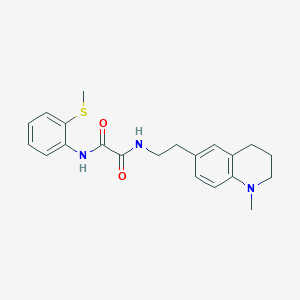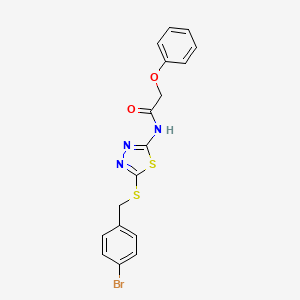![molecular formula C12H9N3S2 B2444969 2-({4-[2-(2-Thienyl)vinyl]-2-pyrimidinyl}sulfanyl)acetonitril CAS No. 339278-43-2](/img/structure/B2444969.png)
2-({4-[2-(2-Thienyl)vinyl]-2-pyrimidinyl}sulfanyl)acetonitril
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-({4-[2-(2-Thienyl)vinyl]-2-pyrimidinyl}sulfanyl)acetonitrile is an organic compound that features a thienyl group, a pyrimidinyl group, and a sulfanyl-acetonitrile moiety
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 2-({4-[2-(2-Thienyl)vinyl]-2-pyrimidinyl}sulfanyl)acetonitrile is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest it could interact with biological targets, making it a candidate for drug development, particularly in the areas of antimicrobial and anticancer research.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their therapeutic potential. The presence of the thienyl and pyrimidinyl groups suggests it could inhibit specific enzymes or receptors, providing a basis for the development of new pharmaceuticals.
Industry
In industry, this compound can be used in the synthesis of dyes, polymers, and other materials. Its ability to undergo various chemical reactions makes it a versatile intermediate in the production of high-value chemicals.
Wirkmechanismus
Target of Action
Compounds with a thiazole ring, which is similar to the thiophene ring in the given compound, have been found to exhibit diverse biological activities . They can act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives have been shown to interact with their targets in a variety of ways, leading to different therapeutic effects .
Biochemical Pathways
Thiazole derivatives have been found to impact a range of biochemical pathways, leading to their diverse biological activities .
Result of Action
Thiazole derivatives have been found to exhibit a range of effects, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-({4-[2-(2-Thienyl)vinyl]-2-pyrimidinyl}sulfanyl)acetonitrile typically involves the following steps:
-
Formation of the Thienyl-Vinyl Intermediate: : The initial step involves the synthesis of the thienyl-vinyl intermediate. This can be achieved through a Heck reaction, where 2-bromothiophene reacts with vinyl acetate in the presence of a palladium catalyst and a base such as triethylamine.
-
Pyrimidinylation: : The thienyl-vinyl intermediate is then subjected to a pyrimidinylation reaction. This involves the reaction with 2-chloropyrimidine in the presence of a base like potassium carbonate and a solvent such as dimethylformamide (DMF).
-
Thioether Formation: : The final step involves the formation of the sulfanyl-acetonitrile moiety. This is typically achieved by reacting the pyrimidinylated intermediate with thiourea followed by treatment with chloroacetonitrile under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation would enhance efficiency and safety.
Analyse Chemischer Reaktionen
Types of Reactions
-
Oxidation: : The thienyl group can undergo oxidation reactions, typically forming sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
-
Reduction: : The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
-
Substitution: : The pyrimidinyl group can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the chlorine atom in the 2-position.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-CPBA
Reduction: LiAlH4, catalytic hydrogenation
Substitution: Amines, thiols, bases like potassium carbonate
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Substituted pyrimidines
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-({4-[2-(2-Thienyl)vinyl]-2-pyrimidinyl}sulfanyl)ethanol
- 2-({4-[2-(2-Thienyl)vinyl]-2-pyrimidinyl}sulfanyl)propanoic acid
- 2-({4-[2-(2-Thienyl)vinyl]-2-pyrimidinyl}sulfanyl)benzamide
Uniqueness
Compared to similar compounds, 2-({4-[2-(2-Thienyl)vinyl]-2-pyrimidinyl}sulfanyl)acetonitrile is unique due to its acetonitrile moiety, which provides distinct reactivity and potential for further functionalization. This makes it particularly valuable in synthetic chemistry and drug development.
Conclusion
2-({4-[2-(2-Thienyl)vinyl]-2-pyrimidinyl}sulfanyl)acetonitrile is a versatile compound with significant potential in various fields of research and industry. Its unique structure allows for diverse chemical reactions and applications, making it a valuable tool in the development of new materials, pharmaceuticals, and industrial products.
Eigenschaften
IUPAC Name |
2-[4-[(E)-2-thiophen-2-ylethenyl]pyrimidin-2-yl]sulfanylacetonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3S2/c13-6-9-17-12-14-7-5-10(15-12)3-4-11-2-1-8-16-11/h1-5,7-8H,9H2/b4-3+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBRIJDWPUGWSPV-ONEGZZNKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C=CC2=NC(=NC=C2)SCC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC(=C1)/C=C/C2=NC(=NC=C2)SCC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(3-Bromophenyl)methyl]pyrrolidine hydrochloride](/img/structure/B2444887.png)

![4-tert-butyl-N-{[5-(methylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}benzamide](/img/structure/B2444889.png)

![N'-(3-chloro-4-fluorophenyl)-N-{[1-(2-phenoxyacetyl)piperidin-4-yl]methyl}ethanediamide](/img/structure/B2444895.png)



![2-Chloro-N-[1-(4-cyano-2-fluorophenyl)ethyl]propanamide](/img/structure/B2444902.png)


![1-(4-Ethoxyphenyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2444908.png)

